molecular formula C24H26N2O4S3 B11662495 2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11662495
M. Wt: 502.7 g/mol
InChI Key: ICDQOLTUSGEDSS-UHFFFAOYSA-N
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Description

2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. Common synthetic methodologies include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization and functional group modifications.

    Introduction of the Dithiolo Group: The dithiolo group can be introduced via reactions involving sulfur-containing reagents, such as thiols or disulfides, under specific conditions.

    Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through cyclization reactions involving phthalic anhydride derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and the development of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing intermediates.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced sulfur-containing intermediates

    Substitution Products: Various substituted derivatives

Scientific Research Applications

2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione: shares structural similarities with other quinoline and isoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O4S3

Molecular Weight

502.7 g/mol

IUPAC Name

2-[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C24H26N2O4S3/c1-4-30-13-9-10-17-16(11-13)19-20(32-33-23(19)31)24(2,3)26(17)18(27)12-25-21(28)14-7-5-6-8-15(14)22(25)29/h9-11,14-15H,4-8,12H2,1-3H3

InChI Key

ICDQOLTUSGEDSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5CCCCC5C4=O

Origin of Product

United States

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